molecular formula C12H12 B8212569 4-Cyclopropyl-1-ethynyl-2-methylbenzene

4-Cyclopropyl-1-ethynyl-2-methylbenzene

Cat. No.: B8212569
M. Wt: 156.22 g/mol
InChI Key: GYHPGBVFJBYJML-UHFFFAOYSA-N
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Description

4-Cyclopropyl-1-ethynyl-2-methylbenzene is a chemical building block of high interest in synthetic organic and medicinal chemistry research. Its structure incorporates both a cyclopropyl group and an ethynyl (acetylene) moiety on a methylbenzene core, making it a versatile intermediate for the construction of more complex molecules . The strained, three-membered cyclopropane ring is a key motif in drug discovery and can be used to modulate a molecule's metabolic stability, lipophilicity, and conformational properties . The terminal alkyne group is a highly reactive handle for metal-catalyzed coupling reactions, such as the Sonogashira reaction, allowing researchers to efficiently create carbon-carbon bonds and conjugate the scaffold with other (hetero)aryl or alkyl fragments . This compound is particularly useful as a precursor in the synthesis of novel chemical entities for biological screening, including the development of kinase inhibitors for the treatment of fibrotic diseases . Furthermore, compounds bearing similar alkynyl and cyclopropyl substituents on an aromatic ring have been utilized in the synthesis of complex polycyclic structures through silver(I)-mediated methylcyclization reactions, a process that mimics enzymatic pathways and builds molecular complexity in a single step . This product is intended for research purposes only in a laboratory setting and is not for diagnostic, therapeutic, or any other human use. Researchers should consult the relevant Safety Data Sheet (SDS) and adhere to all laboratory safety protocols before use.

Properties

IUPAC Name

4-cyclopropyl-1-ethynyl-2-methylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12/c1-3-10-4-7-12(8-9(10)2)11-5-6-11/h1,4,7-8,11H,5-6H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYHPGBVFJBYJML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2CC2)C#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.22 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Transition Metal-Catalyzed Cross-Coupling

Palladium-catalyzed coupling reactions enable direct cyclopropane ring attachment to pre-functionalized benzene derivatives. For example, Suzuki-Miyaura coupling between a boronic acid-functionalized cyclopropane and a brominated toluene intermediate has been reported. Key conditions include:

  • Catalyst : Pd(PPh₃)₂Cl₂ (5 mol%)

  • Base : K₂CO₃

  • Solvent : THF/MeOH (3:1)

  • Yield : 58–72%

Cyclopropanation via Carbene Insertion

Simmons-Smith cyclopropanation using diiodomethane and a zinc-copper couple offers an alternative route. This method is effective for substrates with electron-donating groups, such as methyl, which activate the benzene ring toward electrophilic attack.

Thermodynamic Properties of Cyclopropane Intermediates

Data from analogous compounds (e.g., 1-cyclopropyl-2-methylbenzene) reveal critical thermodynamic parameters:

PropertyValueUnit
ΔfH° (gas)48.13kJ/mol
Boiling Point466.60K
Viscosity (259 K)0.0013663Pa·s

Ethynyl Group Installation: Sonogashira Coupling and Alternatives

The ethynyl group is introduced via Sonogashira cross-coupling, a palladium-copper co-catalyzed reaction between terminal alkynes and aryl halides.

Standard Sonogashira Protocol

Reagents :

  • Aryl halide : 4-cyclopropyl-2-methylbromobenzene

  • Terminal alkyne : Ethynyltrimethylsilane (protected)

  • Catalyst : PdCl₂(PPh₃)₂ (5 mol%), CuI (5 mol%)

  • Base : Et₃N

  • Solvent : THF

  • Temperature : 50°C

Procedure :

  • Deprotect trimethylsilyl (TMS) groups using K₂CO₃ in MeOH.

  • Couple with ethynyltrimethylsilane under Sonogashira conditions.

  • Purify via column chromatography (hexanes/ethyl acetate).

Yield : 63–75%.

Direct Alkyne Transfer

Lithium acetylides react with aryl iodides under nickel catalysis, bypassing the need for pre-halogenated intermediates. For example:

Ar-I+Li-C≡C-RNi(cod)2Ar-C≡C-R\text{Ar-I} + \text{Li-C≡C-R} \xrightarrow{\text{Ni(cod)}_2} \text{Ar-C≡C-R}

This method reduces steps but requires anhydrous conditions.

Methyl Group Placement: Directed ortho-Metalation

The methyl group is installed early in the synthesis to direct subsequent functionalization. Directed ortho-metalation (DoM) using a directing group (e.g., methoxy) enables regioselective methylation:

  • Lithiation : Treat 4-cyclopropyl-1-ethoxybenzene with LDA at −78°C.

  • Methylation : Quench with methyl iodide.

  • Deoxygenation : Remove the directing group via hydrogenolysis.

Yield : 68% over three steps.

Sequential Synthesis Approaches

Route A: Cyclopropanation First

  • Methylate toluene via Friedel-Crafts alkylation.

  • Brominate at the para position.

  • Perform Suzuki coupling with cyclopropylboronic acid.

  • Execute Sonogashira coupling with ethynyltrimethylsilane.

Total Yield : 52%.

Route B: Ethynyl Group First

  • Synthesize 1-ethynyl-2-methylbenzene via Sonogashira coupling.

  • Cyclopropanate using CH₂I₂/Zn-Cu.

Challenge : Cyclopropanation efficiency drops to 40% due to alkyne coordination to the catalyst.

Industrial Production Considerations

Scale-up requires addressing:

  • Catalyst Recovery : Immobilized Pd nanoparticles on SiO₂ reduce costs.

  • Continuous Flow Systems : Enhance heat transfer during exothermic cyclopropanation.

  • Purification : Simulated moving bed (SMB) chromatography improves throughput.

Challenges and Optimization Strategies

  • Regioselectivity : Competing coupling sites reduce yields. Use bulky ligands (e.g., P(t-Bu)₃) to favor para substitution.

  • Alkyne Stability : Trimethylsilyl protection prevents Glaser coupling.

  • Cyclopropane Ring Strain : Avoid strong acids/bases to prevent ring-opening .

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropyl-1-ethynyl-2-methylbenzene can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically targets the ethynyl group, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst. This reaction can convert the ethynyl group to an ethyl group.

    Substitution: The aromatic ring of this compound can undergo electrophilic substitution reactions. Common reagents for these reactions include halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid).

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether, hydrogen gas with palladium on carbon catalyst.

    Substitution: Bromine in carbon tetrachloride, nitric acid in sulfuric acid.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Ethyl-substituted benzene derivatives.

    Substitution: Halogenated or nitrated benzene derivatives.

Scientific Research Applications

Chemical Synthesis Applications

4-Cyclopropyl-1-ethynyl-2-methylbenzene serves as a versatile building block in organic synthesis. Its ethynyl group allows for the formation of various derivatives through reactions such as:

  • Cross-coupling reactions : The compound can participate in Suzuki and Sonogashira coupling reactions, facilitating the synthesis of complex organic molecules.
  • Alkyne metathesis : This reaction can yield new alkyne compounds that may possess desirable properties for further applications.

Table 1: Reaction Pathways Involving this compound

Reaction TypeConditionsProduct Type
Suzuki CouplingPd catalyst, baseBiaryl compounds
Sonogashira ReactionCuI catalyst, baseSubstituted alkynes
Alkyne MetathesisCatalyst (e.g., Mo-based)New alkyne derivatives

Biological Applications

Research indicates that this compound and its derivatives may exhibit biological activity. Studies have focused on their potential as:

  • Anticancer agents : Some derivatives show promise in inhibiting tumor growth by targeting specific cellular pathways.
  • Antimicrobial compounds : Preliminary studies suggest efficacy against certain bacterial strains, warranting further investigation into their mechanism of action.

Case Study: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the anticancer properties of modified ethynyl compounds, including derivatives of this compound. The results indicated significant cytotoxicity against various cancer cell lines, leading to further exploration of structure-activity relationships (SAR) to optimize efficacy .

Pharmaceutical Development

The compound's unique structure positions it as a candidate for drug development. Its applications include:

  • Lead compounds for drug discovery : The synthesis of analogs can lead to the identification of novel therapeutic agents.
  • Targeting specific pathways : Research is ongoing to determine its ability to modulate biological pathways relevant to diseases such as cancer and bacterial infections.

Table 2: Potential Therapeutic Applications

Application AreaPotential Use
OncologyDevelopment of targeted therapies
Infectious DiseasesAntimicrobial agents against resistant strains
NeurologyModulation of neurotransmitter systems

Industrial Applications

In industrial settings, this compound is utilized in the production of specialty chemicals and materials. Its role as an intermediate in the synthesis of polymers and other materials is significant due to its ability to enhance material properties such as strength and thermal stability.

Mechanism of Action

The mechanism of action of 4-Cyclopropyl-1-ethynyl-2-methylbenzene involves its interaction with specific molecular targets, such as enzymes and receptors. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the cyclopropyl group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

To contextualize 4-cyclopropyl-1-ethynyl-2-methylbenzene, we compare it with structurally or functionally analogous compounds, focusing on substituent effects, stability, and handling requirements.

1-(1-Ethynylcyclopropyl)-4-methoxybenzene
  • Molecular formula : C₁₂H₁₂O
  • Molecular weight : 172.23 g/mol .
  • Substituents : Ethynylcyclopropyl at C1, methoxy (-OCH₃) at C4.
Property This compound 1-(1-Ethynylcyclopropyl)-4-methoxybenzene
Electron effects Methyl (weak electron-donating) Methoxy (strong electron-donating)
Steric hindrance Moderate (methyl at C2) Low (methoxy at C4)
Stability Expected stable under normal conditions Stable under normal conditions
Incompatible reagents Likely strong acids/bases, oxidizers Strong acids, bases, oxidizers
Handling precautions Hypothetical: Similar PPE requirements Requires gloves, respirators, eye protection
Toxicity data Unknown Not fully characterized

Key differences :

  • This may influence solubility (e.g., in polar solvents) and reactivity in cross-coupling reactions .
  • Both compounds lack ecological toxicity data, but the methoxy variant has documented handling protocols due to its unknown chronic toxicity .
2-(4-Chlorophenyl)-3-cyclopropyl-1-(1H-1,2,4-triazol-1-yl)butan-2-ol
  • Molecular formula : C₁₅H₁₇ClN₃O
  • Substituents : Chlorophenyl, cyclopropyl, triazolyl.
Property This compound 2-(4-Chlorophenyl)-3-cyclopropyl-triazolylbutanol
Application R&D intermediate Antifungal/agricultural agent
Reactivity Ethynyl for Sonogashira couplings Triazolyl for hydrogen bonding
Bioactivity Not reported Likely bioactive (triazole derivatives)

Key differences :

1-Ethyl-4-(2-methylpropyl)benzene
  • Molecular formula : C₁₂H₁₈
  • Substituents : Ethyl, isobutyl.
Property This compound 1-Ethyl-4-(2-methylpropyl)benzene
Complexity High (cyclopropyl strain, ethynyl) Low (linear alkyl chains)
Stability Sensitive to strong reagents Likely stable (no strained rings)
Synthetic utility Cross-coupling reactions Solvent or fuel additive

Key differences :

  • The target compound’s cyclopropyl and ethynyl groups introduce steric strain and reactivity absent in purely alkyl-substituted analogs.

Q & A

Q. Table 2: Key Physicochemical Properties

PropertyValue/DescriptionSource
Molecular FormulaC₁₂H₁₂OSDS Section 3.1
Molecular Weight172.2270 g/molSDS Section 3.1
Hazard StatementsH302, H312, H332 (Category 4)SDS Section 2.1

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